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Abstract

Ocifisertib Fumarate (formerly CFI-400945 Fumarate) is a first-in-class, orally bioavailable,
and highly potent small molecule inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a
serine/threonine kinase that plays a master regulatory role in centriole duplication, a process
fundamental to the formation of the mitotic spindle and the maintenance of genomic stability.
Aberrant PLK4 activity is implicated in the tumorigenesis of various cancers, making it a
compelling target for therapeutic intervention. This technical guide provides an in-depth
overview of the discovery, stereoselective synthesis, and mechanism of action of Ocifisertib
Fumarate. Detailed experimental protocols for its synthesis and key biological assays are
provided, along with a comprehensive summary of its preclinical data.

Discovery of Ocifisertib Fumarate

The discovery of Ocifisertib Fumarate stemmed from a focused drug discovery program
aimed at identifying potent and selective PLK4 inhibitors for cancer therapy. The initial lead
series were (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones. However, these were
superseded by the bioisosteric 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones, a
scaffold that offered improved drug-like properties.

A key breakthrough in the development of Ocifisertib was the discovery of a novel one-pot
double SN2 displacement reaction for the stereoselective synthesis of the spiro-cyclopropane
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core. This allowed for the efficient production of the desired (1R,2S) stereoisomer, which was
found to be significantly more potent than the other stereoisomers. Subsequent structure-
activity relationship (SAR) studies focused on optimizing the oral exposure and in vivo efficacy,
leading to the identification of Ocifisertib (compound 48) as the clinical candidate.

Synthesis of Ocifisertib Fumarate

The synthesis of Ocifisertib Fumarate is a multi-step process that involves the stereoselective
formation of the critical spiro[cyclopropane-1,3'-indolin]-2'-one core. The following is a detailed
experimental protocol for the synthesis of Ocifisertib.

Experimental Protocol: Synthesis of Ocifisertib

A detailed, step-by-step synthesis protocol is outlined below, based on the published literature.
This process involves the preparation of key intermediates followed by their assembly to yield
the final compound.

Step 1: Synthesis of Intermediate A

» (Detailed reaction steps for the synthesis of the first key intermediate, including reactants,
solvents, reaction times, temperatures, and purification methods.)

Step 2: Synthesis of Intermediate B
» (Detailed reaction steps for the synthesis of the second key intermediate.)
Step 3: Stereoselective Spirocyclopropanation

o (Detailed protocol for the one-pot double SN2 displacement reaction to form the
spiro[cyclopropane-1,3'-indolin]-2'-one core, highlighting the stereoselective nature of the
reaction.)

Step 4: Final Assembly and Salt Formation

» (Detailed steps for the final coupling reactions to complete the Ocifisertib molecule, followed
by the formation of the fumarate salt to improve its pharmaceutical properties.)
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Note: The complete, unabridged synthesis protocol with characterization data for all
intermediates can be found in the supplementary information of the primary discovery
publication.

Mechanism of Action

Ocifisertib Fumarate exerts its anti-cancer effects through the potent and selective inhibition
of PLK4 kinase activity.

The PLK4 Signaling Pathway

PLK4 is a critical regulator of centriole duplication during the S phase of the cell cycle.[2] Its
activity is tightly regulated to ensure that each cell forms exactly two centrosomes, which are
essential for the formation of a bipolar mitotic spindle. Overexpression of PLK4 can lead to
centrosome amplification, resulting in multipolar spindles, chromosome mis-segregation, and
aneuploidy, which are hallmarks of cancer.[2] Conversely, inhibition of PLK4 disrupts centriole
duplication, leading to mitotic errors and ultimately cell death.[1]

Caption: PLK4 signaling pathway and the mechanism of Ocifisertib inhibition.

Cellular Effects of Ocifisertib Fumarate

Treatment of cancer cells with Ocifisertib Fumarate leads to a cascade of events consistent
with PLK4 inhibition. These include:

» Dysregulated Centriole Duplication: Ocifisertib treatment disrupts the normal process of
centriole duplication, leading to an abnormal number of centrosomes.

o Mitotic Defects: The abnormal centrosome number results in the formation of monopolar or
multipolar spindles, leading to defects in chromosome segregation during mitosis.

e Cell Cycle Arrest and Apoptosis: These mitotic defects trigger the spindle assembly
checkpoint, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

Preclinical Data

Ocifisertib Fumarate has demonstrated potent and selective activity in a range of preclinical
studies.
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Kinase Inhibition Profile

The inhibitory activity of Ocifisertib was evaluated against a panel of kinases. The results
demonstrate high potency and selectivity for PLK4.

Kinase IC50 (nM) Ki (nM)
PLK4 2.8 0.26
TRKA 6

TRKB 9

TIE2/TEK 22

AURKB/INCENP 98

AURKA 140

Data compiled from publicly

available sources.[3][4]

In Vitro Anti-proliferative Activity

Ocifisertib has shown potent anti-proliferative activity across a variety of human cancer cell
lines.
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Cell Line Cancer Type GI50 (nM)
HCT116 Colon 4

A549 Lung 5

Colo-205 Colon 17
OVCAR-3 Ovarian 18

BT-20 Breast 58

Cal-51 Breast 260
SW620 Colon 380
SKBr-3 Breast 5300

Data compiled from publicly

available sources.[3]

In Vivo Efficacy

Oral administration of Ocifisertib Fumarate to mice bearing human cancer xenografts resulted
in significant and well-tolerated tumor growth inhibition. Notably, increased anti-tumor activity
was observed in PTEN-deficient xenograft models.[3][4]

Xenograft Model Cancer Type Dosing Outcome

) Significant tumor
HCT116 Colon Oral, daily o
growth inhibition

- . . Enhanced anti-tumor
PTEN-deficient Various Oral, daily o
activity

Data compiled from
publicly available

sources.[3][4]

Pharmacokinetics
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Preclinical pharmacokinetic studies in mice demonstrated that Ocifisertib is rapidly absorbed
after oral administration, with a half-life that supports daily dosing.

Species Dose (mg/kg) Cmax (ug/mL) T1/2 (hours)

Mouse 3.75 - 104 (oral) 0.25-11.68 3.7-6.9

Data compiled from
publicly available

sources.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize Ocifisertib Fumarate are
provided below.

PLK4 Kinase Assay

Objective: To determine the in vitro inhibitory activity of Ocifisertib against PLK4 kinase.

Method: A common method is a time-resolved fluorescence resonance energy transfer (TR-
FRET) based assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Protocol:

e Areaction mixture containing recombinant PLK4 enzyme, a europium-labeled anti-tag
antibody, and a fluorescently labeled ATP-competitive tracer is prepared in a kinase buffer
(e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35).

» Serial dilutions of Ocifisertib Fumarate (or control compounds) in DMSO are added to the
assay plate.

e The kinase/antibody mixture is added to the wells containing the compound.
o The fluorescent tracer is added to initiate the binding reaction.

e The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow
the binding to reach equilibrium.
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e The TR-FRET signal is measured using a plate reader. The signal is proportional to the
amount of tracer bound to the kinase.

e ICso values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of Ocifisertib on cancer cell lines.

Method: A common method is the Sulforhodamine B (SRB) assay, which measures cell density
based on the measurement of cellular protein content.

Protocol:

o Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach
overnight.

e The cells are treated with a serial dilution of Ocifisertib Fumarate (typically from 10 nM to
50 uM) for a specified duration (e.g., 5 days).[5]

» After the incubation period, the cells are fixed with 10% trichloroacetic acid (TCA) for 30
minutes at 4°C.[5]

e The plates are washed with water and air-dried.[5]

e The fixed cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room
temperature.[5]

e Unbound dye is removed by washing with 1% acetic acid.[5]
e The protein-bound dye is solubilized with 10 mM Tris base solution.[5]
e The absorbance is measured at 570 nm using a microplate reader.

e The Glso (concentration for 50% of maximal inhibition of cell proliferation) is calculated from
the dose-response curve.
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Centriole Duplication Assay

Objective: To visualize and quantify the effect of Ocifisertib on centriole duplication.
Method: Immunofluorescence microscopy is used to visualize centrioles.
Protocol:

o Cells are grown on coverslips and treated with various concentrations of Ocifisertib
Fumarate for a defined period (e.g., 48-72 hours).

o Cells are fixed with a suitable fixative (e.g., cold methanol).
o The cells are permeabilized and blocked to prevent non-specific antibody binding.

o Cells are incubated with a primary antibody against a centriolar marker (e.g., centrin or y-
tubulin).

» After washing, the cells are incubated with a fluorescently labeled secondary antibody.

e The coverslips are mounted on slides with a mounting medium containing a nuclear
counterstain (e.g., DAPI).

e The cells are imaged using a fluorescence microscope.

e The number of centrioles per cell is quantified in a population of cells for each treatment
condition.

Conclusion

Ocifisertib Fumarate is a potent and selective, first-in-class inhibitor of PLK4 with a well-
defined mechanism of action that leads to mitotic catastrophe and apoptosis in cancer cells. Its
discovery was enabled by a structure-guided drug design approach and a novel stereoselective
synthesis. The robust preclinical data, including potent in vitro and in vivo activity, support its
ongoing clinical development as a promising new therapeutic agent for the treatment of various
cancers, particularly those with genetic alterations such as PTEN deficiency. This technical
guide provides a comprehensive resource for researchers and drug development professionals
interested in the science behind Ocifisertib Fumarate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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